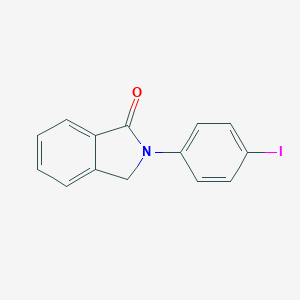

2-(4-Iodophenyl)-1-isoindolinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4770-68-7 |

|---|---|

Molecular Formula |

C14H10INO |

Molecular Weight |

335.14g/mol |

IUPAC Name |

2-(4-iodophenyl)-3H-isoindol-1-one |

InChI |

InChI=1S/C14H10INO/c15-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2 |

InChI Key |

FDWUJFJKSHOQBL-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)I |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)I |

Origin of Product |

United States |

Historical Context and Evolution of Isoindolinone Chemistry

The chemistry of isoindoles and their derivatives, including isoindolinones, dates back more than a century. beilstein-journals.orgnih.gov The isoindole structure, a bicyclic system composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a constitutional isomer of the more common indole (B1671886) heterocycle. beilstein-journals.orgnih.gov The partially reduced form, isoindolinone (also known as 1,3-dihydro-2H-isoindol-1-one), has garnered significant attention over the decades. beilstein-journals.org

A pivotal moment in the history of related structures was the thalidomide (B1683933) tragedy in the late 1950s and early 1960s. nih.gov Thalidomide, which features a phthalimide (B116566) core (an isoindolinone with an additional carbonyl group at the 3-position), led to severe birth defects, which brought intense focus to the biological activities of this class of compounds. beilstein-journals.orgnih.gov Subsequent research and modification of this core structure have led to the development of important modern drugs. For instance, lenalidomide (B1683929) and pomalidomide, which are modifications of the thalidomide structure, were approved by the FDA in 2004 and 2013, respectively, for treating multiple myeloma. nih.gov This history has spurred extensive investigation into the synthesis and application of isoindolinone-based molecules. beilstein-journals.orgnih.gov

Structural Significance of the N Aryl Isoindolinone Scaffold in Contemporary Research

The isoindolinone core is considered a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus appearing in a wide range of biologically active compounds. The isoindolinone structure is a key motif in numerous natural products and synthetic molecules that exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. researchgate.netresearchgate.net

The N-aryl substitution, as seen in 2-(4-Iodophenyl)-1-isoindolinone, is a crucial feature in contemporary research. Attaching an aryl group directly to the nitrogen atom of the isoindolinone lactam significantly influences the molecule's three-dimensional shape, electronic properties, and lipophilicity. These modifications are critical for tuning the compound's interaction with biological targets. mdpi.com The development of synthetic methods to create libraries of N-aryl isoindolinones with diverse substitution patterns is an active area of investigation, aimed at discovering new therapeutic agents. mdpi.com Pharmacologically active isoindolinones often possess a substituent at the C3 position, and these can be synthesized through various chemical strategies. acs.org

Overview of Key Research Areas Pertaining to 2 4 Iodophenyl 1 Isoindolinone and Its Analogues

Strategic Approaches to Isoindolinone Core Formation

The construction of the fundamental isoindolinone ring system can be approached in two primary ways: functionalization of pre-existing isoindoline-based structures or the complete synthesis of the heterocyclic system from acyclic precursors.

Utilization of Phthalimides and Phthalimidines as Precursors

A classical and widely employed strategy for the synthesis of isoindolinones involves the use of readily available phthalimides (isoindole-1,3-diones) and their reduced derivatives, phthalimidines. nih.govresearchgate.net Phthalimides can be prepared by heating phthalic anhydride (B1165640) with an appropriate amine, such as 4-iodoaniline (B139537), often in a solvent like glacial acetic acid. wikipedia.orgacs.org This direct condensation provides N-substituted phthalimides, which can then be selectively reduced to the corresponding isoindolinone.

The Gabriel synthesis, a venerable method for preparing primary amines, utilizes the phthalimide (B116566) group as a masked form of ammonia. masterorganicchemistry.com In a related fashion, N-aryl phthalimides can be synthesized and subsequently transformed. For instance, the reaction of phthalic anhydride with various primary amines, including those with aryl substituents, is a common route to N-substituted phthalimides. acs.org

A straightforward synthesis of this compound can be envisaged through the reaction of phthalic anhydride with 4-iodoaniline to form N-(4-iodophenyl)phthalimide, followed by a selective reduction of one of the carbonyl groups. The reduction of cyclic imides to hydroxylactams and lactams can be achieved using electrochemical methods, offering a controllable and often high-yielding approach.

Another approach involves the addition of organometallic reagents to phthalimides to generate 3-substituted-3-hydroxyisoindolinones. While not a direct route to N-aryl isoindolinones, this method highlights the versatility of phthalimides as precursors to a variety of substituted isoindolinones.

De Novo Construction of Lactam and Aromatic Ring Systems

An elegant and powerful strategy for the synthesis of complex isoindolinones involves the de novo construction of the benzenoid ring. This approach is particularly useful for accessing highly substituted or uniquely functionalized aromatic cores that may be difficult to obtain through the modification of pre-existing aromatic compounds.

A notable example of this is the use of the hexadehydro-Diels-Alder (HDDA) reaction. This methodology allows for the construction of the isoindolinone scaffold from non-aromatic precursors. The key step involves a [4+2] cycloisomerization of a triyne substrate, which generates a reactive benzyne (B1209423) intermediate that is subsequently trapped to form the fused aromatic system. This strategy has been successfully applied to the total synthesis of several isoindolinone natural products. While specific application to this compound is not explicitly detailed, the principles of this methodology could be adapted for its synthesis by incorporating the iodo-substituted aryl group into the appropriate precursor.

Transition Metal-Catalyzed Synthesis of N-Aryl Isoindolinones

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and isoindolinones are no exception. These methods often provide high efficiency, functional group tolerance, and novel bond-forming strategies.

Palladium-Mediated Catalytic Pathways

Palladium catalysts are particularly prominent in the synthesis of N-aryl isoindolinones, enabling a variety of transformative reactions, including carbonylation and C-H functionalization.

Palladium-catalyzed carbonylation reactions are a powerful tool for the introduction of a carbonyl group and the concurrent formation of the lactam ring of the isoindolinone. These reactions typically involve the use of carbon monoxide (CO) gas or a CO surrogate.

One such approach is the carbonylative cyclization of 2-bromobenzaldehydes with amines. nih.govfishersci.ca In the context of synthesizing this compound, this would involve the reaction of a suitable 2-halobenzaldehyde with 4-iodoaniline in the presence of a palladium catalyst and a source of carbon monoxide. sarex.comacs.org

A related and highly efficient method is the palladium-catalyzed cascade carbonylation of 2-bromo-N-(2-iodophenyl)benzamides with benzylidenecyclopropanes, which leads to the formation of complex fused isoindolinone derivatives. acs.orgthieme-connect.comresearchgate.net While this specific example leads to more complex structures, it underscores the power of palladium-catalyzed carbonylation in constructing the isoindolinone core.

A concise and versatile method for synthesizing functionalized isoindolinones involves the palladium-catalyzed carbonylation of 2-bromoanilines with 2-formylbenzoic acid. nih.gov This approach offers a convenient and mild procedure to obtain a range of isoindolinones in good to excellent yields.

The following table summarizes representative examples of palladium-catalyzed carbonylation reactions for the synthesis of isoindolinone derivatives.

| Starting Materials | Catalyst/Reagents | Product | Yield | Ref |

| 2-Bromoaniline, 2-Formylbenzoic Acid | Pd(OAc)₂, PPh₃, K₂CO₃, CO (1 atm) | 2-Arylisoindolinone | Good to Excellent | nih.gov |

| 2-Halobenzaldehyde, Amine | Pd Catalyst, CO | N-Substituted Isoindolinone | Moderate to Good | nih.gov |

| 2-Bromo-N-(2-iodophenyl)benzamide, Benzylidenecyclopropane | Pd(OAc)₂, Xantphos, Mo(CO)₆, DBU | Fused Isoindolinone | Moderate to Good | acs.org |

Table 1: Examples of Palladium-Catalyzed Carbonylation for Isoindolinone Synthesis.

Palladium-catalyzed C-H activation and functionalization have emerged as a step-economical and atom-economical approach for the synthesis of isoindolinones. tandfonline.com These methods avoid the need for pre-functionalized starting materials, such as haloarenes, and allow for the direct formation of C-C and C-N bonds.

One strategy involves the intramolecular C-H amination of 2-alkyl-N-arylbenzamides. Copper-catalyzed versions of this reaction are known, and palladium catalysis offers an alternative pathway. Another powerful approach is the palladium-catalyzed intramolecular Buchwald-Hartwig C-N coupling, which has been used to synthesize tetracyclic C(3)-aminoisoindolinones. nih.gov

The reaction of N-substituted aromatic amides with alkenes or alkynes in the presence of a palladium catalyst can also lead to the formation of the isoindolinone ring through a C-H activation/annulation cascade. For instance, N-methoxy benzamides have been coupled with various alkenes to produce isoindolinone derivatives. rsc.org

Ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols also provides a route to 3-substituted isoindolinones. lookchem.com While not palladium-catalyzed, it represents a relevant C-H activation strategy.

The table below provides examples of transition metal-catalyzed C-H functionalization for the synthesis of isoindolinones.

| Starting Materials | Catalyst/Reagents | Product | Yield | Ref |

| N-Methoxy Benzamide (B126), Alkene | Pd(OAc)₂, Oxidant | 3-Substituted Isoindolinone | Moderate to Good | rsc.org |

| 2-Alkyl-N-arylbenzamide | Cu Catalyst | N-Aryl Isoindolinone | - | rsc.org |

| N-Substituted Benzamide, Allylic Alcohol | [Ru(p-cymene)Cl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O | 3-Substituted Isoindolinone | Good to Excellent | lookchem.com |

| 2-Bromobenzylamine, N-Tosylhydrazone | Pd(OAc)₂, P(t-Bu)₃, K₂CO₃ | Substituted Isoindoline (B1297411) | Good |

Table 2: Examples of Transition Metal-Catalyzed C-H Functionalization for Isoindolinone Synthesis.

Cascade Reactions and Intermolecular/Intramolecular Cyclization

Cascade reactions, also known as tandem or domino reactions, have emerged as a powerful tool for the efficient construction of complex molecular architectures like isoindolinones from simple starting materials in a single operation. These processes, by combining multiple bond-forming events in one pot without the isolation of intermediates, adhere to the principles of atom and step economy.

A notable strategy involves the palladium-catalyzed cascade reaction of o-bromo-N-methylaniline derivatives, which can undergo a 1,4-palladium shift at the N-methyl group followed by an intramolecular C(sp2)–H activation to furnish the isoindoline core. mdpi.com While this specific example leads to an isoindoline, the underlying principle of a cascade involving C-H activation and cyclization is broadly applicable.

Another approach utilizes a palladium-catalyzed tandem oxidative annulation of primary benzamides with acrylates. This method proceeds through an initial intermolecular N-alkenylation, followed by an intramolecular C-alkenylation to yield (E)-3-methyleneisoindolin-1-ones stereoselectively. organic-chemistry.org This umpolung strategy, where the typical reactivity pattern is reversed, highlights the versatility of cascade reactions. organic-chemistry.org

Furthermore, metal-free cascade reactions provide a sustainable alternative. For instance, the reaction of 2-alkynylbenzoic acids with amines can be controlled to selectively produce various isoindolinone structures, including 3-hydroxyisoindolinones and 3-methyleneisoindolinones. nih.gov Acid-catalyzed intramolecular cyclizations of isoindolinone derivatives bearing enone or enal moieties can generate spiro isoindolinone derivatives through a formal [4+2] cycloaddition. researchgate.net

A one-pot, three-component cascade process catalyzed by palladium has been developed for the synthesis of N-substituted isoindolinones. This reaction involves the carbonylation of an aryl iodide to form an acylpalladium(II) species, which is then intercepted by a primary amine and an acrylate (B77674) in a sequence of amination and Michael addition.

Rhodium-Catalyzed Cyclization and C-H Activation

Rhodium catalysis has become a cornerstone in the synthesis of isoindolinones, primarily through the strategic activation of otherwise inert C-H bonds. This approach allows for the direct coupling of aromatic C-H bonds with various partners, leading to the formation of the isoindolinone ring system with high efficiency and regioselectivity.

A common strategy involves the use of a directing group on the benzamide substrate to guide the rhodium catalyst to a specific ortho C-H bond. The pentamethylcyclopentadienyl rhodium dichloride dimer, [RhCp*Cl₂]₂, is a widely used catalyst for these transformations. nih.gov For instance, the oxidative C-H olefination of unactivated benzamides with electron-deficient olefins, in the presence of an oxidant like copper(II) acetate (B1210297), leads to the formation of a vinylated intermediate that undergoes intramolecular Michael addition to yield the isoindolinone product. nih.gov This method can be applied to synthesize a wide array of 3-substituted isoindolinones. nih.gov

The scope of coupling partners is not limited to simple olefins. Diazo compounds can also be employed in rhodium-catalyzed C-H activation/annulation reactions of N-benzoylsulfonamides to produce 3,3-disubstituted isoindolinones. nih.gov In some cases, the rhodium catalyst can even facilitate the in situ dimerization of the diazoacetate prior to the C-H functionalization and cross-coupling sequence. nih.gov Furthermore, the use of α,α-difluoromethylene alkynes as a one-carbon synthon in a rhodium(III)-catalyzed [4+1] annulation reaction with N-methoxy benzamides offers a novel route to isoindolinone derivatives. mdpi.com

The reaction conditions for these rhodium-catalyzed processes are often mild, and some have even been developed to proceed in environmentally benign solvents like water. mdpi.com For example, a rhodium-catalyzed synthesis of isoindolin-1-ones has been reported via a sequential C-H activation/allene formation/cyclization pathway in water.

Enantioselective Synthesis of Isoindolinones

The development of enantioselective methods for the synthesis of chiral isoindolinones is of paramount importance, given their prevalence in pharmacologically active compounds. Rhodium catalysis has been at the forefront of this endeavor, with the design of chiral ligands for the rhodium center enabling high levels of stereocontrol.

A significant breakthrough has been the use of chiral cyclopentadienyl (B1206354) (Cp) ligands on the rhodium catalyst. These electronically tunable ligands have enabled the first rhodium-catalyzed enantioselective [4+1] annulation of benzamides and alkenes. acs.org This reaction proceeds with excellent regio- and enantioselectivity under mild conditions, providing a direct route to a variety of chiral isoindolinones. acs.org The mechanism is believed to involve an oxidative Heck coupling followed by an intramolecular enantioselective alkene hydroamination. acs.org

Another successful approach utilizes chiral N-sulfinyl amides as directing groups in a rhodium(III)-catalyzed asymmetric [4+1] annulation of benzamides with acrylates. frontiersin.org This diastereoselective method produces a range of chiral isoindolinones in good yields. frontiersin.org The chiral auxiliary can be readily removed to furnish the enantiomerically pure isoindolinone. frontiersin.org

Furthermore, the asymmetric synthesis of isoindolinones bearing a quaternary stereocenter at the C3 position has been achieved through a chiral CpRh(III)-catalyzed C-H functionalization. mdpi.com The use of donor/acceptor diazo compounds with O-pivaloyl benzhydroxamic acids under rhodium catalysis with bulky, axially chiral ligands has also proven effective for achieving high enantioselectivities. nih.gov

| Catalyst System | Substrates | Product Type | Enantioselectivity (ee) | Reference |

| Chiral CpRh(III) | Benzamides and Alkenes | Chiral Isoindolinones | Up to 97:3 er | acs.org |

| Rh(III) with Chiral N-sulfinyl amide | Benzamides and Acrylates | Diastereomeric Chiral Isoindolinones | Up to 5.5:1 dr | frontiersin.org |

| Chiral CpRh(III) | Benzamides and Diazo Compounds | Chiral Isoindolinones with Quaternary Center | High | mdpi.com |

| Rhodium with Axially Chiral Ligands | O-pivaloyl benzhydroxamic acids and Diazo Compounds | Chiral Isoindolinones | High | nih.gov |

Ruthenium-Catalyzed Methods Employing C-H Activation and Strain-Release

Ruthenium catalysts offer a cost-effective and versatile alternative to rhodium for the synthesis of isoindolinones via C-H activation. The dichloro(p-cymene)ruthenium(II) dimer, [{Ru(p-cymene)Cl₂}₂], is a commonly employed precatalyst for these transformations. nih.gov

Similar to rhodium catalysis, ruthenium can effect the oxidative C-H coupling of benzamides with olefins. For instance, the coupling of benzanilide (B160483) with butyl acrylate can be achieved in the presence of a ruthenium catalyst and a copper(II) acetate oxidant. nih.gov N-Sulfonated benzamides have also been successfully utilized as substrates in ruthenium-catalyzed C-H functionalization reactions with acrylates to generate 3-substituted isoindolinones. nih.gov

A particularly innovative approach merges ruthenium-catalyzed C-H activation with the strain-release of 1,2-oxazetidines. organic-chemistry.orgnih.gov This strategy provides a sustainable route to a diverse range of isoindolinones from readily available benzoic acids, obviating the need for harsh external oxidants. organic-chemistry.orgnih.gov The proposed mechanism involves the formation of a five-membered ruthenacycle intermediate via C-H activation, which then coordinates to the 1,2-oxazetidine. mdpi.com Subsequent β-carbon elimination leads to a ruthenium-imine complex that undergoes intramolecular cyclization to afford the isoindolinone product. organic-chemistry.orgnih.govmdpi.com This method has demonstrated high functional group tolerance and has been applied to the late-stage functionalization of bioactive molecules. organic-chemistry.orgnih.gov

Furthermore, ruthenium catalysts have been employed in the cyclization of N-substituted benzamides with allylic alcohols, providing access to 3-substituted isoindolinones with a variety of substituents in good to excellent yields. rsc.org

| Ruthenium Catalyst | Coupling Partner | Key Feature | Reference |

| [{Ru(p-cymene)Cl₂}₂] | Butyl Acrylate | Oxidative C-H Olefination | nih.gov |

| [{Ru(p-cymene)Cl₂}₂] | Acrylates | C-H Functionalization of N-Sulfonated Benzamides | nih.gov |

| [{Ru(p-cymene)Cl₂}₂] | 1,2-Oxazetidines | C-H Activation/Strain-Release | organic-chemistry.orgnih.govmdpi.com |

| Ruthenium Catalyst with AgSbF₆ | Allylic Alcohols | Cyclization of N-Substituted Benzamides | rsc.org |

Copper and Cobalt-Catalyzed Approaches to Isoindolinone Derivatives

Copper and cobalt catalysts present more economical and earth-abundant alternatives to precious metals like rhodium and palladium for the synthesis of isoindolinones.

Copper-catalyzed methods have shown significant promise. A notable example is the intramolecular benzylic C-H sulfamidation of 2-benzyl-N-tosylbenzamides. acs.org This reaction, where the sulfonamide acts as both a directing group and the functionalizing agent, yields N-arylsulfonyl-1-arylisoindolinones. acs.org The sulfonyl group can subsequently be removed to provide the free isoindolinone. acs.org Mechanistic studies suggest that the rate-determining step may involve the slow oxidation of a copper π-arene intermediate rather than the C-H bond cleavage itself. acs.org

Copper(II) trifluoromethanesulfonate (B1224126) has been effectively used to catalyze the three-component tandem synthesis of propargyl-isoindolinone derivatives from methyl 2-formylbenzoate, a primary aryl amine, and a terminal alkyne. An acylation/arylation reaction of α-aminoboronate salts with 2-bromobenzoyl chlorides provides isoindolinones in very good yields under mild conditions via an intramolecular, copper-catalyzed sp³-sp² coupling. organic-chemistry.org

While less common, cobalt-catalyzed methods are also emerging. A photo- and cobalt-catalyzed intramolecular cycloisomerization of unactivated olefins with pendant nucleophiles has been developed for the synthesis of various heterocycles, including pyrrolidines and piperidines. nih.gov Although not directly applied to isoindolinone synthesis in the cited work, the principle of using a cobalt catalyst for such cyclizations holds potential for this application. nih.gov A highly efficient synthesis of axially chiral biaryl amines through cobalt-catalyzed atroposelective C-H arylation using a cobalt(II) salt and a salicyloxazoline ligand has also been reported, showcasing the potential of cobalt in C-H activation strategies. bohrium.com

Electrochemical Synthesis of N-Aryl Isoindolinones

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods by using electricity as a "reagent" to drive reactions, often minimizing the need for stoichiometric oxidants or reductants. This approach has been successfully applied to the synthesis of N-aryl isoindolinones.

A key strategy involves the electrochemical-induced cascade reaction of 2-formylbenzonitrile with anilines. mdpi.comnih.gov This method allows for the convenient synthesis of unprecedented 3-N-aryl substituted isoindolinones through constant current electrolysis in a divided cell. mdpi.comnih.gov The reaction is initiated by the electrochemical activation of the starting materials, followed by a series of chemical cascade reactions. mdpi.comnih.gov This process has been shown to tolerate a variety of functional groups on the aniline (B41778) ring. mdpi.com

The electrochemical generation of amidyl radicals can be utilized in intramolecular hydroaminations to produce isoindolinones. mdpi.com Flow electrochemistry has been shown to be an efficient methodology for generating these radical intermediates, with the advantage of requiring little to no supporting electrolytes, which simplifies purification. mdpi.com

Electrochemical Cascade Reactions Involving Anilines

The electrochemical cascade reaction of anilines with 2-formylbenzonitrile provides a powerful route to N-aryl isoindolinones. mdpi.comnih.gov The reaction is typically carried out in a divided electrochemical cell using a platinum cathode as the working electrode. mdpi.comnih.gov The process is initiated by the electrochemical reduction of one of the starting materials, which then triggers a cascade of chemical transformations, including imine formation and subsequent intramolecular cyclization.

The scope of this reaction is broad, accommodating various substituted anilines. For instance, anilines bearing electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., halogens, cyano) have been successfully employed, demonstrating the functional group tolerance of the method. mdpi.com

| Aniline Substituent | Product | Yield (%) | Reference |

| H | 3-(Phenylamino)isoindolin-1-one | 91 | mdpi.com |

| 2-Br | 3-((2-Bromophenyl)amino)isoindolin-1-one | 80 | mdpi.com |

| 2-I | 3-((2-Iodophenyl)amino)isoindolin-1-one | 57 | mdpi.com |

| 4-Me | 3-((p-Tolyl)amino)isoindolin-1-one | 92 | mdpi.com |

| 4-OMe | 3-((4-Methoxyphenyl)amino)isoindolin-1-one | 93 | mdpi.com |

| 4-F | 3-((4-Fluorophenyl)amino)isoindolin-1-one | 85 | mdpi.com |

This electrochemical approach represents a significant advancement in the sustainable synthesis of N-aryl isoindolinones, offering a high-yielding and versatile alternative to traditional methods.

Advancements in the Synthesis of this compound and its Analogs

The isoindolinone scaffold is a privileged structural motif found in a multitude of biologically active compounds and functional materials. Among its many derivatives, this compound serves as a crucial intermediate for the synthesis of more complex molecules, particularly in the development of targeted therapeutics and imaging agents. The introduction of the iodophenyl moiety opens up avenues for further functionalization through various cross-coupling reactions and allows for radiolabeling, making it a valuable tool in medicinal chemistry and radiochemical research. This article focuses on advanced synthetic methodologies for preparing this compound and related structures, with a specific emphasis on cross-coupling strategies and radiosynthesis.

Computational and Theoretical Studies on 2 4 Iodophenyl 1 Isoindolinone

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of many-body systems. umn.edu For 2-(4-Iodophenyl)-1-isoindolinone, DFT calculations are instrumental in understanding its stability, reactivity, and spectroscopic signatures. Studies on closely related isoindolinone and isoindoline-1,3-dione structures demonstrate the utility of DFT in characterizing these molecules. nih.govdergipark.org.tr

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. libretexts.org For a related molecule, 2-(2-iodophenyl)isoindoline-1,3-dione, DFT calculations have been used to determine these orbital energies, providing a model for understanding the electronic behavior of the title compound. dergipark.org.tr

The Molecular Electrostatic Potential (MEP) map is another key output of DFT calculations. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In this compound, the MEP map would highlight the electronegative oxygen atom of the carbonyl group as a site of negative potential (red/yellow), making it a likely hydrogen bond acceptor. Conversely, a region of positive potential (a "σ-hole") is expected on the iodine atom along the C-I bond axis, which is characteristic of a halogen bond donor site. researchgate.net

| Property | Value (eV) | Significance |

| HOMO Energy | -6.2 | Electron-donating capability |

| LUMO Energy | -1.8 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.4 | Chemical stability and reactivity |

| Note: Values are representative and based on DFT calculations for structurally similar isoindolinone derivatives. Actual values may vary. |

DFT calculations can accurately predict spectroscopic parameters, which aids in the interpretation of experimental data. Theoretical vibrational (infrared) spectra can be computed, and the frequencies corresponding to specific bond stretches, such as the C=O stretch of the isoindolinone core and the C-I stretch, can be identified. nih.gov Comparing these predicted frequencies with experimental IR spectra helps confirm the molecular structure and analyze bonding characteristics. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to assist in the assignment of peaks in experimental NMR spectra. acs.org

| Functional Group | Predicted (DFT) Wavenumber (cm⁻¹) | Experimental IR Wavenumber (cm⁻¹) | Vibrational Mode |

| C=O | ~1750 | ~1700-1750 | Carbonyl Stretch |

| C-N | ~1380 | ~1370-1390 | Amide C-N Stretch |

| C-I | ~690 | ~690-700 | Carbon-Iodine Stretch |

| Note: Data is illustrative, based on findings for related isoindolinone and iodophenyl compounds. nih.govacs.org |

Molecular Modeling and Docking Simulations for Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger biological target like a protein or enzyme. brieflands.com This method is crucial in drug discovery for screening potential inhibitors. Isoindolinone and isoindoline-1,3-dione scaffolds have been identified as important pharmacophores with a range of biological activities. nih.gov Docking studies on such compounds have explored their potential as inhibitors of targets like the c-Src tyrosine kinase and the mycobacterial enzyme InhA. nih.govbrieflands.com

For this compound, docking simulations could be employed to assess its binding affinity and mode of interaction within the active site of a target protein. The simulation would calculate a binding energy, with more negative values indicating a stronger interaction. brieflands.com The results would also reveal key intermolecular interactions, such as hydrogen bonds with amino acid residues and, significantly, potential halogen bonds involving the iodine atom.

| Ligand | Potential Target | Binding Energy (kcal/mol) | Key Predicted Interactions |

| This compound | InhA (Enoyl-ACP Reductase) | -8.5 | Hydrogen bond with Tyr158; Halogen bond with Gly96 backbone oxygen |

| This compound | c-Src Tyrosine Kinase | -9.2 | Hydrogen bond with Thr338; Halogen bond with Asp348 |

| Note: This table is hypothetical and for illustrative purposes, based on docking principles and targets identified for similar scaffolds. nih.govbrieflands.com |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static snapshot of a binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations apply the principles of classical mechanics to calculate the motion of every atom in the system, providing insights into conformational flexibility, the stability of ligand-protein complexes, and the influence of solvent. mdpi.com

An MD simulation of this compound, both alone in solution and bound to a biological target, would be highly informative. The simulation could reveal the molecule's preferred conformations and the stability of the key interactions (e.g., hydrogen and halogen bonds) identified in docking studies. nih.gov By tracking parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can assess whether the binding pose is stable over a simulation timescale of nanoseconds or longer. mdpi.com

Quantum-Chemical-Based Investigations of Intermolecular Interactions, e.g., Halogen Bonding

The presence of an iodine atom on the phenyl ring makes halogen bonding a critical intermolecular interaction for this compound. mdpi.com A halogen bond (R-X···Y) is a noncovalent interaction where a halogen atom (X) acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (Y), such as an oxygen or nitrogen atom. nih.gov The iodine atom in the title compound is a potent halogen bond donor due to the electron-withdrawing nature of the aromatic ring, which creates a positive region of electrostatic potential (the σ-hole) on the halogen. researchgate.net

Quantum-chemical calculations are essential for characterizing these interactions. nih.gov Studies on related iodophenyl compounds have shown that halogen bonds, such as I···O or I···I, play a significant role in determining their supramolecular architecture in the solid state. mdpi.com These interactions are highly directional and can be comparable in strength to conventional hydrogen bonds, influencing crystal packing and ligand-receptor binding. beilstein-journals.org DFT calculations can be used to precisely determine the geometry and energy of these halogen bonds, confirming their strength and importance in the molecular system. nih.gov

| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | Angle (C-I···Y) (°) |

| Halogen Bond | Iodine (I) | Carbonyl Oxygen (O) | ~2.8 - 3.2 | ~165 - 180 |

| Halogen Bond | Iodine (I) | Amine Nitrogen (N) | ~2.9 - 3.3 | ~160 - 175 |

| Note: Data represents typical ranges for iodine-mediated halogen bonds found in the literature for related structures. mdpi.comnih.govbeilstein-journals.org |

Research Applications and Structure Activity Relationship Sar Studies

Role as a Privileged Scaffold in Medicinal Chemistry Research

In medicinal chemistry, the isoindolinone core is recognized as a "privileged scaffold". researchgate.netresearchgate.net This term denotes a molecular framework that can bind to multiple, diverse biological targets, making it a valuable starting point for drug discovery programs. researchgate.netresearchgate.netnih.gov The rigid, yet tunable, nature of the isoindolinone structure allows for the strategic placement of various functional groups to optimize interactions with specific proteins.

Exploration of Biological Target Engagement Mechanisms

The biological activity of isoindolinone derivatives is closely tied to how they interact with target proteins at a molecular level. Key interactions often include:

Hydrogen Bonding: The lactam carbonyl group can act as a hydrogen bond acceptor.

Hydrophobic and Aromatic Interactions: The fused benzene (B151609) ring and the N-aryl substituent can engage in hydrophobic and π-stacking interactions with amino acid residues in the target's binding pocket.

Halogen Bonding: The iodine atom on the phenyl ring of 2-(4-Iodophenyl)-1-isoindolinone can participate in halogen bonding, a directional non-covalent interaction with electron-donating atoms that can enhance binding affinity and selectivity. mdpi.com

Research into isoindolinone derivatives has revealed their potential to inhibit enzymes or modulate protein-protein interactions. nih.gov For example, certain N-phenyl isoindolinone derivatives have shown notable activity against agricultural pests. acs.org

General Principles of Structure-Activity Relationship (SAR) Derivation in Isoindolinone Series

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the isoindolinone series, SAR is systematically explored by modifying different parts of the molecule. nih.govnih.gov

Key modification points include:

N-Aryl Substituent: Altering the substituents on the N-phenyl ring is a primary focus. The iodine atom in this compound serves as a key point for modification, often through cross-coupling reactions, or for comparison with other halogens to probe the effects of size and electronegativity on activity. lookchem.comnih.gov

Isoindolinone Core: Introducing substituents onto the fused aromatic ring can modulate the electronic properties and steric profile of the scaffold.

C3-Position: The carbon atom adjacent to the nitrogen can be substituted to introduce new pharmacophoric features and create additional interactions with target proteins.

A generalized SAR table for isoindolinone derivatives, based on common findings in the field, is presented below.

| Position of Modification | Type of Modification | General Impact on Activity |

| N-Aryl Ring | Introduction of small electron-withdrawing groups (e.g., halogens) | Often enhances potency; can be crucial for selectivity. nih.govacs.org |

| Introduction of bulky groups | May increase or decrease activity depending on the target's binding site topology. | |

| C3-Position | Introduction of alkyl or aryl groups | Can provide additional binding interactions and influence stereochemistry. nih.gov |

| Isoindolinone Benzene Ring | Substitution with electron-donating or withdrawing groups | Modulates the electronic character of the core, affecting overall binding. |

Potential Applications in Materials Science Research

The applications of this compound extend beyond medicinal chemistry into materials science. lookchem.com The presence of the iodine atom is particularly advantageous, as it allows the molecule to be used as a building block in cross-coupling reactions like the Suzuki and Sonogashira reactions. These reactions are powerful tools for creating carbon-carbon bonds, enabling the synthesis of complex organic materials. lookchem.com Isoindole derivatives, in general, are investigated for their potential use in organic electronics, such as in the development of dyes and components for organic light-emitting diodes (OLEDs), due to their unique electronic and photophysical properties. smolecule.com

Development of Chemical Probes and Imaging Agents for Preclinical Research

Chemical probes are small molecules used to study and visualize biological processes in a research setting. The this compound scaffold is a suitable starting point for creating such probes. acs.orgnih.gov

Design and Synthesis of Radiolabeled Tracers for Research Imaging Modalities

The iodine atom in this compound makes it an ideal candidate for developing radiolabeled tracers for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.comnih.gov By replacing the stable iodine atom with one of its radioactive isotopes (e.g., ¹²³I, ¹²⁴I, or ¹³¹I), a tracer can be created that allows for the visualization and quantification of its biological target in preclinical research models. nih.gov

The synthesis of these tracers typically involves preparing a non-radioactive standard and then introducing the radioisotope. This is often achieved by starting with a precursor molecule, such as one containing a trialkylstannyl or boronic acid group, which can be readily displaced by the radioiodine. nih.gov Isoindolinone-based PET tracers have been successfully developed for imaging specific targets in the brain, such as mutant huntingtin aggregates. researchgate.net

| Iodine Isotope | Imaging Modality | Common Research Application |

| ¹²³I | SPECT | Preclinical and clinical imaging of various biological targets. nih.gov |

| ¹²⁴I | PET | Preclinical imaging, offering higher resolution than SPECT. nih.gov |

| ¹²⁵I | Autoradiography | Used in tissue slice studies to visualize receptor distribution. nih.gov |

| ¹³¹I | SPECT/Therapy | Used for both imaging and targeted radiotherapy in research. nih.gov |

Catalytic Systems and their Interactions with Isoindolinone Substrates

The synthesis of N-substituted isoindolinones frequently employs transition metal catalysis. acs.orgorganic-chemistry.org Palladium-catalyzed reactions, for example, are widely used to form the crucial C-N bond between the isoindolinone nitrogen and the aryl group. researchgate.netorganic-chemistry.org Additionally, catalysts based on platinum, rhodium, and copper have also been developed for the efficient synthesis of these scaffolds. acs.orgacs.orgrsc.org

Conversely, the isoindolinone structure itself can be incorporated into ligands for transition metal catalysts. The nitrogen and oxygen atoms of the lactam can coordinate with a metal center, creating a complex that can catalyze various organic reactions. The modular nature of the isoindolinone scaffold allows for the tuning of the ligand's properties to achieve desired catalytic activity and selectivity. researchgate.net

Emerging Trends and Future Directions in Isoindolinone Research

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of isoindolinones is undergoing a significant shift towards more environmentally benign methods, aligning with the principles of green chemistry. encyclopedia.pub Traditional synthetic routes are often being replaced by processes that reduce waste, use safer solvents, and improve energy efficiency.

Research has demonstrated greener pathways applicable to the synthesis of N-aryl isoindolinones. One such method involves a one-pot reaction using 2-carboxybenzaldehyde, an appropriate amine, and a catalytic system of aluminum chloride (AlCl₃) with polymethylhydrosiloxane (B1170920) (PMHS) as a reducing agent in ethanol. rsc.org This approach successfully produced N-(4-Iodophenyl)isoindolinone, showcasing a move away from more hazardous reagents and complex purification steps. rsc.org

Future trends focus on expanding these green protocols. Key areas of development include:

Organocatalysis: The use of metal-free organocatalysts, such as fluorous phosphines, in green solvents like water or ethanol, can produce isoindolinones in high yields without the need for column chromatography. rsc.org This approach simplifies product separation and allows for catalyst and solvent recycling. rsc.org

Hypervalent Iodine Reagents: The iodo-group on the phenyl ring opens the door to leveraging hypervalent iodine chemistry. These reagents are considered green alternatives to heavy metal oxidants and can facilitate a wide range of synthetic transformations under mild conditions. nih.govacs.org

Energy-Efficient Methods: The application of microwave irradiation or ultrasonication can significantly accelerate reaction rates, reduce reaction times, and increase product yields, contributing to a more sustainable process. encyclopedia.pub

| Feature | Conventional Synthesis | Green Chemistry Approach |

| Catalyst | Often stoichiometric or heavy-metal based | Catalytic AlCl₃ or metal-free organocatalysts rsc.orgrsc.org |

| Solvent | Often chlorinated or high-boiling organic solvents | Ethanol, water, or other recyclable "green" solvents rsc.orgrsc.org |

| Reducing Agent | May involve complex or hazardous hydrides | Polymethylhydrosiloxane (PMHS), a benign alternative rsc.org |

| Workup | Often requires extensive extraction and chromatography | Simplified workup, potential for direct crystallization rsc.orgrsc.org |

| Atom Economy | Can be lower due to multi-step processes | Higher, often through one-pot or tandem reactions rsc.orgrsc.org |

A comparative table illustrating the shift towards greener synthesis methodologies for N-aryl isoindolinones.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The true synthetic power of 2-(4-Iodophenyl)-1-isoindolinone lies in the reactivity of its carbon-iodine bond. This functional group serves as a versatile handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular frameworks. lookchem.com The development of novel transformations continues to be a major research thrust.

The iodine atom makes the compound an ideal substrate for various transition-metal-catalyzed reactions, including:

Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon (C-C) bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes, creating C-C triple bonds.

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen (C-N) bonds.

Carbonylation Reactions: The incorporation of carbon monoxide to form ketones, esters, or amides, sometimes in a cascade sequence to build fused heterocyclic systems. acs.org

Beyond established methods, future research is venturing into unprecedented transformations. The activation of iodoarenes can generate highly reactive aryl radical or cationic species, enabling transition-metal-free coupling reactions. nih.govacs.org Furthermore, cascade reactions, where multiple bonds are formed in a single operation from a precursor like this compound, represent an efficient strategy for synthesizing complex, polycyclic isoindolinone derivatives. acs.org

| Reaction Type | Reagent | Bond Formed | Potential Outcome |

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | C(sp²)-C(sp²) / C(sp²)-C(sp³) | Biaryl or alkyl-aryl isoindolinones |

| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | Alkynyl-substituted isoindolinones |

| Buchwald-Hartwig | Amine / Amide | C(sp²)-N | Amino-aryl isoindolinone derivatives |

| Heck Coupling | Alkene | C(sp²)-C(sp²) | Alkenyl-substituted isoindolinones |

A table of potential cross-coupling reactions utilizing the iodophenyl group for molecular diversification.

High-Throughput Synthesis and Combinatorial Approaches for Library Generation

In the quest for new drugs and materials, the ability to rapidly synthesize and screen large numbers of related compounds is paramount. High-throughput synthesis and combinatorial chemistry are powerful tools for this purpose. researchgate.netrsc.org this compound is an exemplary starting scaffold for generating diverse chemical libraries. molsoft.com

The reactive iodine handle allows for the straightforward attachment of a wide array of chemical fragments via the cross-coupling reactions mentioned previously. This enables the creation of a "Markush" structure where the "R" group on the phenyl ring can be systematically varied.

A particularly advanced technique is DNA-Encoded Library (DEL) technology. nih.gov In this method, a library of compounds is synthesized where each unique chemical structure is physically linked to a unique DNA barcode. acs.org This allows for the screening of billions of compounds simultaneously against a biological target. The isoindolinone core has been successfully used in DEL synthesis to identify potent enzyme inhibitors, highlighting the scaffold's compatibility with cutting-edge screening technologies. nih.govacs.org

| Scaffold | R1 Group | R2 Group | Resulting Library Focus |

| 2-(Phenyl)-1-isoindolinone | 4-Iodo (fixed) | H (fixed) | Starting point for diversification |

| Diversified Library | via Suzuki Coupling (e.g., -Aryl, -Heterocycle) | via C-H activation (e.g., -Alkyl) | Exploration of aromatic substituent space |

| Diversified Library | via Sonogashira Coupling (e.g., -Alkynyl-R) | via C-H activation (e.g., -Alkyl) | Probing linear extensions from the core |

| Diversified Library | via Buchwald-Hartwig (e.g., -NHR, -NR₂) | via C-H activation (e.g., -Alkyl) | Introducing hydrogen bond donors/acceptors |

A hypothetical table illustrating a combinatorial approach to generate a library of derivatives from this compound.

Interdisciplinary Research Integrating Chemical Biology and Material Sciences

The versatility of this compound makes it a valuable tool in interdisciplinary research, bridging the gap between fundamental organic synthesis and applied sciences.

Chemical Biology: In chemical biology, the isoindolinone scaffold is explored for its interaction with biological targets. As noted, libraries of isoindolinone derivatives have been screened to discover potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP1), a key enzyme in DNA repair and a major target in cancer therapy. nih.gov The ability to rapidly generate derivatives from the this compound core allows for detailed structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds into clinical drug candidates. acs.org

Material Sciences: The rigid, planar structure and electronic properties of the isoindolinone core make it an attractive candidate for applications in material science. lookchem.com Specifically, derivatives are being investigated for their potential use in:

Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties achieved through functionalization of the iodophenyl group could lead to new emissive or charge-transport materials.

Organic Photovoltaics (Solar Cells): The scaffold could be incorporated into donor or acceptor materials for organic solar cells. lookchem.com

Functional Polymers: The iodo-group can act as a point of polymerization or as a site to attach the isoindolinone core as a pendant group on a polymer backbone, imparting specific optical or electronic properties to the resulting material. Click chemistry, a set of powerful and reliable reactions, can be used to construct such advanced materials. umich.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.